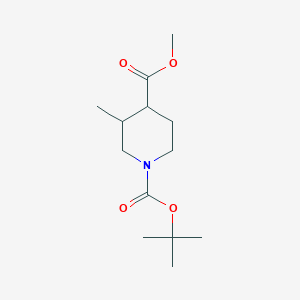

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Descripción general

Descripción

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO4. It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a protecting group used to protect amines during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Free amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a precursor for the development of drugs targeting neurological disorders and other therapeutic areas.

Case Study: Synthesis of Novel Antidepressants

Recent studies have explored the use of this compound in synthesizing new antidepressant agents. The incorporation of piperidine derivatives has shown promise in enhancing the pharmacological profile of these drugs, potentially leading to improved efficacy and reduced side effects .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various chemical reactions, including esterification and amidation. These reactions are crucial for creating complex organic molecules.

Table: Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Esterification | Reacts with alcohols to form esters | Various esters |

| Amidation | Forms amides when reacted with amines | Amide derivatives |

| Alkylation | Can be used as an alkylating agent | Alkylated piperidine derivatives |

Agrochemical Development

In agrochemistry, derivatives of this compound are being investigated for their potential use as herbicides and insecticides. The piperidine structure is known for its biological activity, which can be leveraged to design effective agrochemicals.

Case Study: Herbicide Development

Research has indicated that modifications to the piperidine ring can yield compounds with herbicidal properties, providing an avenue for developing more environmentally friendly agricultural chemicals .

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further reactions .

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-4-methylpiperidine-4-carboxylic acid: Similar structure but with a different substitution pattern on the piperidine ring.

1-Boc-3-methylpiperidine: Lacks the ester functionality.

1-Boc-piperidine-4-carboxylic acid methyl ester: Similar but without the methyl group on the piperidine ring.

Uniqueness

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .

Actividad Biológica

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, also known as O1-tert-butyl O4-methyl cis-3-methylpiperidine-1,4-dicarboxylate, is a compound with significant biological activity. Its molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral agents and other therapeutic compounds.

- IUPAC Name : 1-(tert-butyl) 4-methyl Rel-(3R,4R)-3-methylpiperidine-1,4-dicarboxylate

- CAS Number : 1334499-78-3

- Purity : Typically around 95% in commercial preparations.

Biological Activity

Research indicates that derivatives of piperidine compounds exhibit a range of biological activities, including antiviral and cytotoxic effects. The specific biological activities associated with this compound include:

Antiviral Activity

Studies have shown that similar piperidine derivatives can inhibit viral replication. For instance:

- Compounds with structural similarities have demonstrated EC50 values (the concentration required to achieve half-maximal effect) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .

- The selectivity index (TC50/IC50) for some related compounds indicates strong antiviral potential, suggesting that this class of compounds could be further explored for therapeutic applications .

Cytotoxicity

Cytotoxicity studies reveal that the CC50 values (concentration that kills 50% of cells) for related compounds vary widely:

- For example, some derivatives exhibit CC50 values as low as 9.19 μM against HCV-infected cells, indicating a balance between antiviral efficacy and cytotoxicity .

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

- Study on Antiviral Efficacy : A study evaluated various piperidine derivatives for their ability to inhibit viral replication in vitro. The findings indicated that certain modifications to the piperidine structure significantly enhanced antiviral activity against HCV and RSV .

- Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of a series of piperidine-based compounds on human cell lines. The results showed that while some compounds were effective at inhibiting viral replication, they also exhibited varying degrees of cytotoxicity, necessitating further optimization .

Data Tables

| Compound Name | CAS Number | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Piperidine A | XXXXXX | 6.7 | 9.19 | TC50/IC50 = 35.46 |

| Piperidine B | XXXXXX | 5 | >100 | TC50/IC50 = >20 |

| Piperidine C | XXXXXX | 28 | 52.7 | TC50/IC50 = >10 |

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAWFFHKIMXTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.